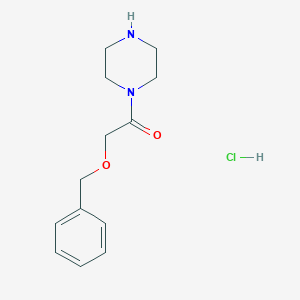

2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride

Description

Introduction and Background

Molecular Identity and Classification

2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride belongs to the class of piperazine derivatives, specifically categorized as a substituted piperazine ethanone compound. The molecule exhibits a molecular formula of C13H19ClN2O2 and possesses a molecular weight of 270.75 grams per mole, establishing its position among medium-molecular-weight organic compounds suitable for pharmaceutical research applications. The compound demonstrates the characteristic structural features of piperazine-based molecules, incorporating a six-membered saturated ring containing two nitrogen atoms at positions 1 and 4, which serves as the core scaffold for various biological activities.

The structural classification places this compound within the broader category of nitrogen-containing heterocycles, specifically those featuring the piperazine moiety that has been extensively recognized as a privileged structure in drug discovery and development. The presence of the benzyloxy substituent introduces aromatic character and potential for hydrophobic interactions, while the ethanone functional group provides opportunities for hydrogen bonding and metabolic transformations. The hydrochloride salt formation enhances the compound's water solubility and stability characteristics, making it more suitable for research applications and potential pharmaceutical development.

The compound's structural features align with the general characteristics of piperazine derivatives that have demonstrated diverse biological activities across multiple therapeutic areas. The integration of the piperazine nucleus with benzyloxy and ethanone functionalities creates a molecular architecture that combines the pharmacophoric properties of each component, potentially contributing to enhanced biological activity profiles and improved physicochemical properties essential for drug-like molecules.

Historical Context and Discovery

The development of this compound emerges from the broader historical progression of piperazine chemistry, which has evolved significantly over the past several decades as researchers have recognized the exceptional versatility of the piperazine scaffold in medicinal chemistry applications. Piperazine derivatives have been extensively investigated in clinical trials, demonstrating well-tolerated pharmacokinetic profiles alongside achieving adequate plasma concentrations, which has driven continued interest in developing novel piperazine-based compounds.

The compound represents part of the ongoing efforts to explore structural modifications of natural products and synthetic molecules incorporating the piperazine framework. Historical investigations into piperazine-containing compounds have revealed their presence in biologically active natural products and their extensive application in pharmaceutical development, leading to the systematic exploration of various substitution patterns and functional group modifications that could enhance biological activity and therapeutic potential.

The synthetic development of benzyloxy-substituted piperazine derivatives reflects the medicinal chemistry community's recognition that structural modifications of the basic piperazine core can significantly impact biological activity, selectivity, and pharmacokinetic properties. The incorporation of benzyloxy groups has been identified as a promising modification strategy, as these substituents can influence molecular interactions with biological targets while potentially improving absorption, distribution, metabolism, and excretion characteristics.

Structural Significance in Heterocyclic Chemistry

The structural significance of this compound lies in its exemplification of the piperazine scaffold's exceptional versatility as a foundational element in heterocyclic chemistry. The piperazine ring system contains two primary nitrogen atoms that provide crucial sites for chemical modification and biological interaction, enabling the development of diverse molecular architectures with varying biological activities. These nitrogen atoms possess appropriate protonation constants that contribute to improved pharmacokinetic features of drug candidates, particularly regarding water solubility and bioavailability enhancement.

The compound's structural arrangement demonstrates the strategic integration of multiple pharmacophoric elements within a single molecular framework. The piperazine core provides basic amine functionality through the nitrogen-4 position, while the nitrogen-1 position serves as an attachment point for hydrogen bond acceptors and hydrophobic groups without requiring the introduction of stereochemical complexity. This design flexibility represents a significant advantage in medicinal chemistry, allowing for systematic structure-activity relationship studies and rational drug design approaches.

The benzyloxy substituent introduces aromatic character and extends the molecular framework, potentially enabling additional intermolecular interactions with biological targets through pi-pi stacking, hydrophobic interactions, and specific binding pocket recognition. The ethanone functional group contributes carbonyl functionality that can participate in hydrogen bonding interactions and serves as a potential site for metabolic transformation, adding another dimension to the compound's structural complexity and biological relevance.

International Union of Pure and Applied Chemistry Nomenclature and Registry Systems

Chemical Abstracts Service Number and Alternative Identifiers

This compound is registered under Chemical Abstracts Service number 1835459-66-9, which serves as its unique identifier within the comprehensive Chemical Abstracts Service registry system. This numerical designation provides unambiguous identification of the compound across various chemical databases and literature sources, ensuring consistent reference and preventing confusion with structurally related molecules.

The compound appears in multiple chemical databases and commercial catalogs under various alternative identifiers and product codes. Commercial suppliers maintain internal catalog numbers for inventory management and ordering purposes, with different organizations assigning distinct alphanumeric codes for their specific database systems. These alternative identifiers facilitate compound procurement and literature searches across diverse platforms and suppliers.

Systematic Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds containing multiple functional groups. The name construction begins with identification of the longest carbon chain containing the ketone functionality, followed by specification of the piperazine substituent and the benzyloxy group positioning.

The systematic name construction reflects the hierarchical naming principles established by the International Union of Pure and Applied Chemistry, where the ketone functionality receives priority as the principal functional group, designated by the "ethanone" suffix. The piperazine substituent is identified as a complex substituent attached to the carbon-1 position of the ethanone backbone, while the benzyloxy group occupies the carbon-2 position of the ethanone chain.

Alternative systematic names may emphasize different structural perspectives of the molecule, such as viewing the piperazine ring as the parent structure with ethanone and benzyloxy substituents. These nomenclatural variations provide flexibility in chemical communication while maintaining unambiguous structural identification through adherence to International Union of Pure and Applied Chemistry principles and conventions.

Database Representation and Indexing

The compound's representation in chemical databases demonstrates standardized approaches to molecular structure encoding and retrieval systems used across the scientific community. Chemical database entries typically include multiple structural representations, including two-dimensional structural diagrams, three-dimensional conformational models, and various molecular descriptors that facilitate computational analysis and virtual screening applications.

Commercial chemical suppliers maintain detailed database entries that include physical and chemical property data, purity specifications, storage recommendations, and regulatory classification information. These comprehensive database records enable researchers to access essential compound information for experimental planning and procurement decisions.

The compound's presence in academic and commercial databases reflects its recognition as a research chemical of interest within the broader piperazine chemistry community. Database indexing systems employ multiple search strategies, including molecular formula searches, substructure searches, and similarity searches, enabling researchers to identify this compound through various query approaches and discover structurally related molecules for comparative studies.

Properties

IUPAC Name |

2-phenylmethoxy-1-piperazin-1-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c16-13(15-8-6-14-7-9-15)11-17-10-12-4-2-1-3-5-12;/h1-5,14H,6-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLKSLDWOVXVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)COCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

The synthesis of 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride can be approached by adapting methods used for synthesizing similar piperazine derivatives. The process involves several steps, each requiring specific conditions and reagents.

Reaction 2 of Preparation A : A compound of formula III is converted to the corresponding compound of formula IV by reacting with a base such as triethylamine. The reaction is stirred at room temperature for 1 to 4 hours, ideally around 2 hours.

Reaction 3 of Preparation A : A compound of formula IV is converted to the corresponding piperizine-2,5-dione compound of formula V by treating IV with trifluoroacetic acid in a polar aprotic solvent, such as methylene chloride.

Reaction 4 of Preparation A : A compound of formula V is converted to the corresponding compound of formula VI by reducing V with a reducing agent, such as lithium aluminum hydride. The reaction is conducted at a temperature between -10° C to 10° C, ideally about 0° C, for 10 to 90 minutes, preferably about 40 minutes.

Reaction 4 of Preparation D : A compound of formula XXI is converted to the compound of formula XXII (where f is 1) by demethylating the methyl ether with an acid, such as 47% aqueous hydrogen bromide. The reaction mixture is heated to reflux for 10 to 30 hours, preferably around 24 hours. The phenolic acid is then converted to the compound of formula XXII by treating it with ethanol in the presence of an acid, such as hydrochloric acid, at ambient temperature for 8 to 16 hours, ideally about 12 hours.

Reaction 5 of Preparation D : A compound of formula XIX is converted to the corresponding compound of formula XXIII by treating XIX with an oxidizing agent, such as Dess-Martin periodinane, in an aprotic solvent, such as tetrahydrofuran, at ambient temperature for 1 to 16 hours, ideally about 4 hours.

Data Tables and Research Findings

Due to the lack of specific data for this compound, the following table summarizes relevant reaction conditions from related research that can be adapted for its synthesis.

| Reaction Step | Reagent | Solvent | Temperature | Time |

|---|---|---|---|---|

| Conversion of Formula III to IV | Triethylamine | 1,2-dichloroethane | Room Temperature | 1-4 hours |

| Conversion of Formula IV to V | Trifluoroacetic acid | Methylene chloride | Room Temperature | About 2 hours |

| Conversion of Formula V to VI | Lithium aluminum hydride | Unknown | -10°C to 10°C | 10-90 minutes |

| Demethylation of Methyl Ether | 47% aqueous hydrogen bromide | Unknown | Reflux | 10-30 hours |

| Conversion of Phenolic Acid to XXII | Ethanol, Hydrochloric acid | Unknown | Ambient Temperature | 8-16 hours |

| Conversion of Formula XIX to XXIII | Dess-Martin periodinane | Tetrahydrofuran | Ambient Temperature | 1-16 hours |

Analysis

The provided patent [US20040092529A1] details multiple reactions (Preparation A, D) relevant to synthesizing piperazine derivatives. These reactions involve:

Chemical Reactions Analysis

2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

1.1 Antiparasitic Activity

Research indicates that derivatives of piperazine compounds, including 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride, exhibit promising antiparasitic properties. Specifically, studies have shown that certain piperazine derivatives can inhibit the growth of Cryptosporidium, a parasite responsible for significant gastrointestinal diseases. Modifications to the piperazine structure have been explored to enhance efficacy while minimizing cardiotoxicity associated with hERG channel inhibition .

1.2 Autotaxin Inhibition

The compound has also been investigated for its role as an autotaxin inhibitor. Autotaxin is involved in various pathological conditions, including cancer and fibrosis. Compounds similar to this compound have demonstrated the ability to inhibit autotaxin activity, suggesting potential therapeutic applications in managing conditions linked to this enzyme .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Researchers have focused on modifying the heteroaryl head groups and linker regions to improve potency against specific targets while reducing adverse effects. For instance, compounds with altered substituents exhibited varying degrees of activity against Cryptosporidium, with some modifications leading to significantly improved efficacy .

Efficacy in Animal Models

Several studies have utilized animal models to assess the efficacy of this compound in treating infections caused by Cryptosporidium. In these models, the compound demonstrated a reduction in parasite load and associated symptoms, indicating its potential as a therapeutic agent for cryptosporidiosis .

Clinical Implications

In clinical settings, the exploration of piperazine derivatives like this compound could lead to new treatments for diseases where autotaxin plays a significant role. The inhibition of autotaxin may provide therapeutic benefits in conditions such as pulmonary fibrosis and certain cancers, where aberrant autotaxin activity is implicated .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-benzyloxy-1-piperazin-1-yl-ethanone hydrochloride can be contextualized against related piperazine derivatives. Below is a comparative analysis supported by data from analogous compounds:

Table 1: Structural and Physicochemical Comparisons

Key Observations

Substituent Effects on Solubility :

- The benzyloxy group in the target compound increases lipophilicity compared to the dihydrobenzoxazine derivative in , which has a fused oxygen-containing ring system. The latter’s dihydrochloride salt further improves aqueous solubility due to ionic dissociation.

- The benzylthio (–SCH₂C₆H₅) group in introduces sulfur, enhancing stability against oxidation but reducing solubility compared to benzyloxy analogs.

Pharmacological Relevance :

- Dosulepin hydrochloride , a tricyclic antidepressant, shares the piperazine motif but incorporates a tertiary amine and aromatic system, highlighting how structural variations dictate biological activity. The target compound lacks the extended aromaticity required for receptor binding seen in dosulepin.

Stability and Reactivity: Hydrochloride salts (e.g., target compound, ) generally exhibit superior stability compared to free bases. However, the dihydrochloride form in may offer better crystallinity and shelf life.

Synthetic Utility: The target compound’s ethanone group serves as a reactive site for further functionalization, akin to the hydroxyl group in , which allows for additional derivatization (e.g., esterification).

Research Findings and Limitations

- Gaps in Data : Direct pharmacological or toxicological data for the target compound are absent in the provided evidence. Properties are inferred from structural analogs.

Biological Activity

Introduction

2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride (C13H19ClN2O2) is a chemical compound that has attracted attention in medicinal chemistry due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Structure and Composition

- Molecular Formula : C13H19ClN2O2

- Molecular Weight : 270.76 g/mol

- Solubility : Soluble in water and organic solvents

- CAS Number : 1835459-66-9

Chemical Reactions

The compound undergoes various chemical transformations:

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : Forms alcohols or amines.

- Substitution : Nucleophilic substitutions can modify the piperazine ring with different functional groups.

This compound exhibits its biological activity through interactions with specific molecular targets, primarily enzymes and receptors. The compound may inhibit certain enzymes involved in disease pathways, which can lead to various therapeutic effects, including:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.

- Anticancer Properties : Potential to inhibit cancer cell proliferation by targeting specific pathways.

Case Studies and Research Findings

- Anticancer Activity : Research indicates that piperazine derivatives, including this compound, exhibit significant anticancer activity by inhibiting poly (ADP-ribose) polymerase (PARP) in breast cancer cells. In silico studies suggest strong binding affinity to PARP1, enhancing cleavage and promoting apoptosis in cancer cells .

- Antimicrobial Properties : A study highlighted the compound's effectiveness against several pathogenic bacteria, suggesting its potential as an antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 1-Benzylpiperazine | Stimulant properties | Different structural modifications |

| 2-(4-Benzylpiperazin-1-yl)ethanol | Antimicrobial and anticancer | Varies in functional groups |

| N-Benzylpiperazine | Stimulant and psychoactive | Distinct pharmacological effects |

Therapeutic Applications

The ongoing research into this compound suggests several promising therapeutic applications:

Neurological Disorders

The compound is being investigated for its potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems.

Cancer Treatment

As a PARP inhibitor, it shows promise in oncology for treating breast cancer and possibly other malignancies by enhancing DNA damage response mechanisms.

Antimicrobial Treatments

Its efficacy against bacteria positions it as a candidate for developing new antimicrobial therapies, particularly in an era of increasing antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Benzyloxy-1-piperazin-1-yl-ethanone hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves coupling benzyl-protected hydroxyl groups with piperazine derivatives via nucleophilic substitution or condensation reactions. For example, dichloromethane (CH₂Cl₂) is often used as a solvent, with reactions stirred at room temperature overnight. Post-synthesis, hydrochloric acid is introduced to form the hydrochloride salt . Optimization requires monitoring parameters like reaction time, temperature, stoichiometry of reagents (e.g., benzyl chloride derivatives), and solvent polarity. Techniques such as TLC or HPLC can track reaction progress, and recrystallization in methanol or ethanol improves purity.

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm structural integrity, with benzyloxy protons resonating at δ 4.5–5.0 ppm and piperazine signals appearing as multiplets between δ 2.5–3.5 ppm.

- XRD : Single-crystal X-ray diffraction (using SHELX software) resolves molecular geometry and hydrogen-bonding networks, critical for verifying stereochemistry .

- FT-IR : Peaks near 1700 cm⁻¹ indicate ketone carbonyl stretching, while N–H stretches (piperazine) appear at 3300–3500 cm⁻¹.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : While direct hazard data for this compound is limited, structurally similar piperazine derivatives (e.g., 1-Piperazinyl(4-pyridinyl)methanone hydrochloride) are classified as low-risk under OSHA standards . However, standard precautions apply:

- Use PPE (gloves, lab coats, goggles).

- Work in a fume hood to avoid inhalation.

- Store in airtight containers away from moisture.

- Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers) or purity levels. To address this:

- Validate purity via HPLC (>95%) and elemental analysis.

- Standardize in vitro assays (e.g., acetylcholinesterase inhibition) using reference compounds like donepezil .

- Apply statistical meta-analysis to compare datasets, as demonstrated in hybrid receptor-response models for structurally related compounds .

Q. What advanced analytical strategies are recommended for detecting degradation products or stability issues in long-term storage?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation pathways via LC-MS/MS to identify byproducts (e.g., hydrolysis of the benzyloxy group).

- Stability-Indicating Methods : Develop UPLC methods with photodiode array detection, using C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) .

Q. How can computational modeling enhance the design of derivatives with improved target selectivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., acetylcholinesterase). Focus on piperazine’s amine group for hydrogen bonding and benzyloxy substituents for hydrophobic interactions .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity data to predict bioactivity trends .

Q. What methodological frameworks are effective for reconciling divergent results in receptor-binding assays?

- Methodological Answer : Divergence often stems from receptor heterology or assay sensitivity. Mitigate by:

- Using isogenic cell lines expressing uniform receptor densities.

- Cross-validating results with orthogonal techniques (e.g., SPR for binding kinetics vs. fluorescence polarization for affinity).

- Applying cluster analysis to chemical feature datasets, as seen in hybrid odorant receptor studies .

Key Methodological Considerations

- Data Validation : Cross-reference crystallographic data (SHELX refinement) with spectroscopic results to confirm structural assignments .

- Reproducibility : Document solvent lot numbers, humidity levels, and equipment calibration details to minimize variability.

- Ethical Reporting : Disclose synthetic yields, purity thresholds, and assay limitations transparently to avoid overinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.